molecular formula C16H15N3O4S B2718083 N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide CAS No. 1207052-23-0

N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide

Cat. No.: B2718083
CAS No.: 1207052-23-0
M. Wt: 345.37
InChI Key: WHOXGQPDUCFURZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Biological Activity

N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, a sulfamoyl group, and a cyanophenyl moiety, which contribute to its biological properties. The molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3S} with a molecular weight of approximately 282.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes often include:

  • Formation of the furan ring : Utilizing cyclization reactions.
  • Introduction of the sulfamoyl group : Achieved through nucleophilic substitution.
  • Cyanophenyl attachment : Usually performed via coupling reactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells.
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry assays.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
SW48015.0G2/M phase arrest
A54910.0Apoptosis induction

These results indicate that this compound exhibits significant antiproliferative activity.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • COX-2 Inhibition : The compound inhibits COX-2 enzyme activity, which is crucial in mediating inflammatory responses.
  • Experimental Models : In vitro studies using RAW 264.7 macrophages demonstrated reduced levels of pro-inflammatory cytokines upon treatment with the compound.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : Treatment resulted in a significant decrease in cell viability (p < 0.05) and increased apoptosis markers (Annexin V/PI staining).
  • Inflammation Model :
    • Objective : To assess anti-inflammatory potential.
    • Findings : The compound reduced nitric oxide production by 40% compared to control groups, indicating strong anti-inflammatory properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(cyclopropylsulfamoyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-15(24(21,22)19-12-6-7-12)8-14(23-10)16(20)18-13-5-3-2-4-11(13)9-17/h2-5,8,12,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOXGQPDUCFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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